molecular formula C6H2BrF4N B1410519 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine CAS No. 1227577-12-9

2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine

Cat. No. B1410519
M. Wt: 243.98 g/mol
InChI Key: WIGFBCGPTOBXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3BrF3N . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Synthesis Analysis

The synthesis of “2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine” involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This compound is also synthesized from 2-Chloro-4-(trifluoromethyl)pyridine .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine” is represented by the SMILES string FC(F)(F)c1ccnc(Br)c1 . The InChI key for this compound is WZVHLUMAQLUNTJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

“2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

This compound has a boiling point of 84-85 °C/14 mmHg and a density of 1.827 g/mL at 25 °C . The refractive index is n20/D 1.478 .

Scientific Research Applications

Spectroscopic and Optical Studies

  • Spectroscopic Characterization : 5-Bromo-2-(trifluoromethyl)pyridine, a similar compound, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These techniques are crucial for understanding the molecular structure and properties of such compounds (Vural & Kara, 2017).

Chemical Synthesis and Catalysis

  • Catalytic Efficiencies : In the context of heteroarylation of amines with bromopyridines, the use of 2-bromo-4-(trifluoromethyl)pyridine and similar compounds has been investigated, demonstrating their utility in chemical synthesis (Lyakhovich et al., 2019).

Complex Synthesis and Metal-Ligand Studies

  • Synthesis of Complex Ligands : Compounds like 2-bromo-4-fluoro-6-(trifluoromethyl)pyridine are used in the synthesis of complex ligands, demonstrating their importance in the preparation of intricate chemical structures (Benhamou et al., 2011).

High-Pressure Chemical Reactions

  • Reactivity under High-Pressure : The reactivity of 2-halogenopyridines, including bromo- and fluoro-pyridines, under high-pressure conditions has been studied, highlighting the unique chemical behaviors of these compounds under different physical conditions (Matsumoto, Ikemi-Kono, & Uchida, 1978).

Pharmaceutical and Biological Applications

  • Antimicrobial and DNA Interaction Studies : The antimicrobial activities and DNA interaction properties of similar bromo- and fluoro-substituted pyridines have been investigated, indicating potential applications in pharmaceutical and biological research (Vural & Kara, 2017).

Radiochemistry and Radiopharmaceuticals

  • Synthesis of Radiolabelled Compounds : The synthesis of meta-substituted fluoropyridines, including the use of pyridine N-oxides, has been explored for applications in radiopharmaceuticals, showcasing the compound's relevance in medical imaging and diagnostic techniques (Brugarolas et al., 2016).

Safety And Hazards

“2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, including “2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-bromo-4-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-5-2-3(8)1-4(12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGFBCGPTOBXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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